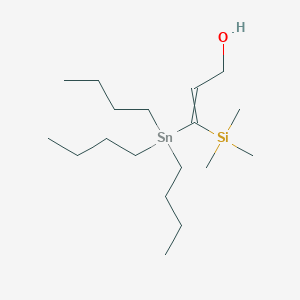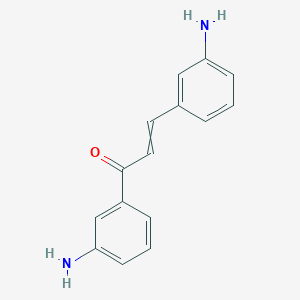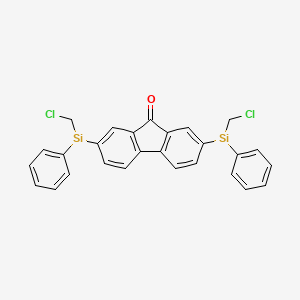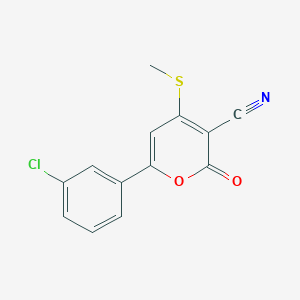
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a nitrile group attached to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with methyl thioglycolate in the presence of a base to form an intermediate. This intermediate is then cyclized using a suitable catalyst to form the pyran ring. The nitrile group is introduced through a subsequent reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carboxamide
- 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carboxylic acid
- 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-methanol
Uniqueness
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
144361-58-0 |
|---|---|
Molekularformel |
C13H8ClNO2S |
Molekulargewicht |
277.73 g/mol |
IUPAC-Name |
6-(3-chlorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8ClNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-3-2-4-9(14)5-8/h2-6H,1H3 |
InChI-Schlüssel |
ZJAZMSZLJUECBI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC(=CC=C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


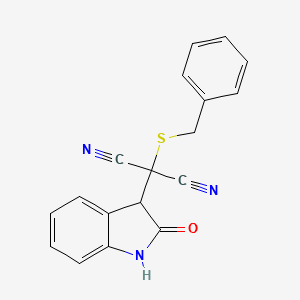
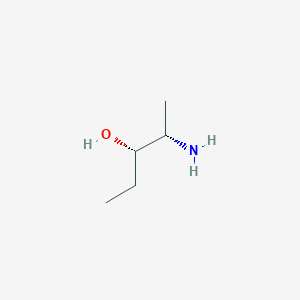
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
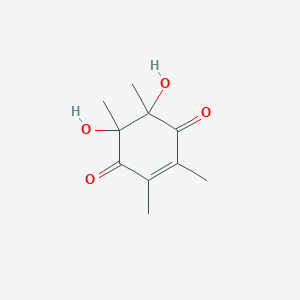
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
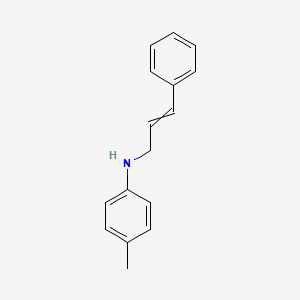
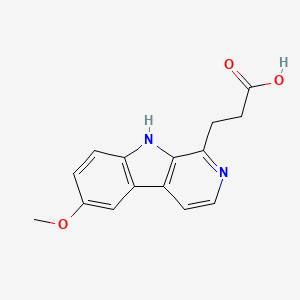
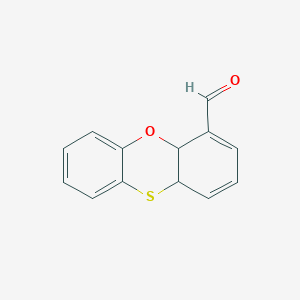
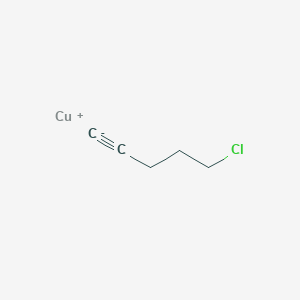
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
